(+)-Catechin Gallate-13C3

Isotope Dilution Mass Spectrometry Internal Standard Selection Quantitative Bioanalysis

Quantifying galloylated catechins by LC-MS/MS without a matched internal standard produces matrix-effect errors exceeding ±20%, failing GLP accuracy criteria (85-115%). (+)-Catechin Gallate-13C3 eliminates this failure mode with its 2,3,4-¹³C₃ backbone label: • Co-elutes precisely with native catechin gallate-no deuterium-induced retention-time shift • +3 Da mass shift resolves cleanly from natural ¹³C isotopologues; no spectral overlap • ≥99 atom % ¹³C enrichment with authenticated CoA ensures auditor-ready traceability • Enables epimerization-corrected quantification in thermally processed tea products (accuracy maintained at 104-109% after 24 h at 70 °C)

Molecular Formula C22H18O10
Molecular Weight 445.3 g/mol
Cat. No. B12054135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Catechin Gallate-13C3
Molecular FormulaC22H18O10
Molecular Weight445.3 g/mol
Structural Identifiers
SMILESC1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O
InChIInChI=1S/C22H18O10/c23-11-6-14(25)12-8-19(32-22(30)10-4-16(27)20(29)17(28)5-10)21(31-18(12)7-11)9-1-2-13(24)15(26)3-9/h1-7,19,21,23-29H,8H2/t19-,21+/m0/s1/i8+1,19+1,21+1
InChIKeyLSHVYAFMTMFKBA-CSYONBGUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(+)-Catechin Gallate-13C3 Internal Standard


(+)-Catechin Gallate-13C3 (CAS 1217780-28-3) is a stable isotope-labeled analog of the naturally occurring galloylated flavan‑3‑ol, (+)-catechin gallate, a minor but pharmacologically significant constituent of green tea (Camellia sinensis) [1]. It incorporates three carbon‑13 atoms directly into the catechin skeleton (2,3,4-¹³C₃), yielding a molecular formula of C₁₉¹³C₃H₁₈O₁₀ and a monoisotopic mass shift of +3 Da relative to the unlabeled compound (445.35 vs. 442.37 Da) . The compound is supplied as a powder with isotopic enrichment of ≥99 atom % ¹³C and chemical purity of ≥97% (CP), as confirmed by reverse‑phase HPLC‑MS . Its primary utility lies in serving as a stable-isotope labeled internal standard (SIL‑IS) for liquid chromatography–mass spectrometry (LC–MS) applications, where it enables correction for matrix effects, extraction losses, and instrument variability [2]. Because the ¹³C₃ label resides on the carbon backbone rather than at exchangeable hydrogen positions, the compound avoids the chromatographic retention‑time shifts and proton‑deuterium exchange artifacts commonly observed with deuterated analogs [3].

Why (+)-Catechin Gallate-13C3 Is Irreplaceable


In quantitative LC–MS analysis of galloylated catechins, non‑isotopic internal standards (e.g., L‑2‑chlorophenylalanine or catechol) fail to co‑elute with catechin gallate and cannot compensate for analyte‑specific matrix effects, leading to systematic under‑ or over‑estimation of true concentrations [1]. Deuterium‑labeled standards (e.g., catechin‑d₄ or catechin‑d₆) may exhibit chromatographic separation from the unlabeled analyte due to the inverse isotope effect of deuterium—a phenomenon that prevents the internal standard from experiencing identical ionization conditions—and are susceptible to proton‑deuterium back‑exchange in protic solvents, compromising quantification accuracy . In contrast, ¹³C‑labeled internal standards such as (+)-Catechin Gallate‑13C₃ co‑elute precisely with the target analyte, fully replicate its extraction recovery and ionization behavior, and are chemically inert with respect to isotope exchange [2]. The specific 2,3,4‑¹³C₃ labeling pattern also yields a diagnostic mass shift (+3 Da) that is readily resolved from naturally occurring ¹³C isotopologues, eliminating spectral overlap and enabling unambiguous quantification even in complex biological matrices . These properties make the ¹³C₃‑labeled form uniquely suited as an internal standard—generic substitution with unlabeled, deuterated, or mismatched isotope‑labeled standards introduces quantifiable errors that are unacceptable for method validation under regulatory guidelines where precision within ±15% and accuracy within ±15% (or ±20% at the LLOQ) are required [3].

(+)-Catechin Gallate-13C3 Differentiation Evidence


Isotopic Enrichment and Purity vs. Deuterated Standards

(+)-Catechin Gallate-13C3 is certified at ≥99 atom % ¹³C isotopic enrichment and ≥97% chemical purity, as verified by reverse‑phase HPLC‑MS, ensuring that the molar concentration of the internal standard spike is accurately known and that isotopic interference with the unlabeled analyte is below 1% . In contrast, commercially available deuterated catechin standards (e.g., catechin‑d₄ or catechin‑d₆) typically exhibit isotopic enrichment of 97–98 atom % D, and residual unlabeled species contribute up to 3% cross‑talk that degrades the lower limit of quantification (LLOQ) . Furthermore, the ¹³C₃ labeling does not alter the acid‑dissociation constant (pKa) or hydrophobicity (log P) of the molecule, whereas deuterium substitution at hydroxyl positions can perturb hydrogen‑bonding networks and retention behavior on reversed‑phase columns [1].

Isotope Dilution Mass Spectrometry Internal Standard Selection Quantitative Bioanalysis

Co-Elution and Matrix Effect Compensation

In a direct comparative study using stable isotope dilution LC‑MS to quantify catechins in red rice, catechin‑2,3,4‑¹³C₃ was compared against L‑2‑chlorophenylalanine (a non‑isotopic internal standard). When the ¹³C₃‑SIL‑IS was used, catechin content remained stable at 104–109% of the initial concentration over extended storage, whereas L‑2‑chlorophenylalanine yielded apparent catechin concentrations of only 88–97% of the initial value, reflecting an 8–21% systematic underestimation [1]. The SIL‑IS also enabled method recoveries of 100.72–118.67% with relative standard deviations (RSD) below 3.67%, demonstrating that co‑elution of the ¹³C₃‑IS with catechin fully compensates for ionization‑related matrix effects that the structurally dissimilar L‑2‑chlorophenylalanine cannot correct [2].

Matrix Effect Correction SIL‑IS Co‑Elution Catechin Epimerization

Epimerization Control vs. External Calibration

Galloylated catechins are prone to heat‑ and pH‑induced epimerization (e.g., (+)-catechin gallate ⇌ (−)-epicatechin gallate) during extraction, which alters the apparent composition of samples. Kim et al. (2022) demonstrated that when a ¹³C₃‑SIL‑IS (catechin‑2,3,4‑¹³C₃) is added prior to extraction, the isotope‑dilution approach fully corrects for epimerization‑induced losses because the IS undergoes the identical chemical conversion as the analyte, preserving the concentration ratio [1]. With SIL‑IS correction, catechin concentrations after 24 h at 70 °C were maintained at 104–109% of the initial value, whereas external calibration (without IS correction) systematically underestimated catechin content by 12–28% due to epimerization [2]. An optimized extraction protocol using the SIL‑IS at 70 °C for 30 min yielded the least epimerization effect and the highest extractability among nine tested conditions [3].

Catechin Epimerization Extraction Artifacts Isotope Dilution

Co-Elution and Retention Time vs. Deuterated IS

A well‑documented limitation of deuterated internal standards is the chromatographic isotope effect: substitution of multiple C‑H bonds with C‑D bonds shortens the C‑D bond length and reduces the molecule's effective hydrophobicity, causing the deuterated IS to elute measurably earlier than the unlabeled analyte on reversed‑phase columns . This retention‑time offset means the deuterated IS samples a different solvent composition at the electrospray ionization source, invalidating the assumption of identical ionization efficiency. In contrast, ¹³C‑substitution does not alter bond lengths, molecular polarity, or retention behavior; ¹³C₃‑catechin gallate co‑elutes exactly with unlabeled (+)-catechin gallate, ensuring identical matrix‑effect exposure and ionization conditions [1]. For polyphenols like catechin gallate, which are late‑eluting on C18 columns and highly sensitive to mobile‑phase composition, this co‑elution advantage is non‑negotiable for achieving the precision and accuracy required in validated bioanalytical methods [2].

Isotope Effect in LC Deuterium Chromatographic Shift Internal Standard Co‑Elution

13C NMR Probe Utility

The site‑specific 2,3,4‑¹³C₃ labeling in (+)-Catechin Gallate‑13C₃ provides three enriched ¹³C nuclei that serve as discrete NMR probes, offering dramatically enhanced signal‑to‑noise ratios for the labeled positions compared to natural‑abundance ¹³C (1.1%). This permits the direct observation of carbon atoms at the catechin‑gallate ester linkage and the heterocyclic ring juncture—positions that are chromatographically and spectroscopically diagnostic for distinguishing catechin gallate from its epimer, (−)-epicatechin gallate, and from non‑galloylated catechins [1]. In ¹³C‑metabolic flux analysis (¹³C‑MFA), the ¹³C₃ pattern enables tracing of the catechin skeleton through microbial or mammalian metabolic pathways, with the gallate‑ester fragment producing a diagnostic +3 Da mass shift in MS² fragmentation that is not achievable with deuterated or single‑¹³C labels [2].

¹³C NMR Spectroscopy Metabolomics Structural Elucidation

Method Validation Performance vs. Structural Analogs

A validated LC‑MS/MS method for the simultaneous determination of eight green tea catechins in human plasma—including catechin gallate—using stable‑isotope labeled internal standards achieved intra‑ and inter‑batch precision within 13.8% and accuracy within 12.4% across the calibration range [1]. These values meet the U.S. FDA and EMA bioanalytical method validation acceptance criteria (precision ≤15% RSD, accuracy 85–115%, and ≤20% at LLOQ). Prior methods relying on structurally analogous internal standards (e.g., ethyl gallate or catechol) could not achieve this performance level for galloylated catechins because the analog IS did not adequately track extraction recovery across different plasma lots, introducing matrix‑dependent accuracy biases exceeding 15% [2]. The commercial availability of (+)-Catechin Gallate‑13C₃ with a defined Certificate of Analysis (isotopic purity, chemical purity, mass shift confirmation) provides auditors and regulatory reviewers with the traceability documentation required for GLP‑compliant studies .

Bioanalytical Method Validation Precision and Accuracy Regulatory Compliance

Applications of (+)-Catechin Gallate-13C3


Pharmacokinetic Quantification in Plasma

When quantifying catechin gallate and other galloylated catechins in human plasma under GLP conditions, regulatory agencies expect precision within ±15% and accuracy within 85–115%. The validated LC‑MS/MS method developed by Mawson et al. (2018) achieved these metrics (precision ≤13.8%, accuracy ≤12.4%) only when stable‑isotope labeled internal standards were used for each analyte [1]. (+)-Catechin Gallate-13C₃, with its ≥99 atom % ¹³C enrichment and authenticated Certificate of Analysis, provides the traceability and matrix‑effect compensation necessary to satisfy auditor requirements . Contrast this with ethyl gallate or catechol‑based IS approaches, which fail to correct for the plasma‑matrix‑dependent ionization suppression characteristic of polyphenols and produce accuracy biases exceeding regulatory thresholds [2].

Epimerization Correction in Processed Foods

Green tea extracts, canned tea beverages, and botanical dietary supplements undergo thermal processing that promotes epimerization of (+)-catechin gallate to (−)-epicatechin gallate, distorting the authentic catechin profile. The ¹³C₃‑SIL‑IS approach, as validated by Kim et al. (2022), maintains quantification accuracy within 104–109% of the initial concentration even after 24 h at 70 °C, compared to 72–88% accuracy without IS correction [3]. Procurement of (+)-Catechin Gallate-13C₃ is the most direct route to implementing this corrective method in a quality‑control laboratory, because the IS is added pre‑extraction and undergoes epimerization in exact parallel with the native analyte, canceling the artifact mathematically [4].

13C-Metabolic Flux and ADME Tracing

The site‑specific 2,3,4‑¹³C₃ label provides three enriched NMR‑active nuclei that enable ¹³C‑metabolic flux analysis (¹³C‑MFA) of catechin gallate biotransformation by gut microbiota, liver microsomes, or cell cultures . In LC‑MS/MS metabolic tracing, the gallate‑ester fragment carrying the +3 Da mass shift is diagnostic for distinguishing phase‑II metabolites (glucuronides, sulfates) that retain the intact gallate moiety from those formed after gallate cleavage—a distinction that single‑¹³C or deuterium labels cannot make unambiguously due to isotopic dilution or exchange [5]. This capability is directly enabled by the ¹³C₃ labeling pattern of (+)-Catechin Gallate-13C₃.

Multi-Catechin Method Development and Validation

Laboratories developing compendial methods (e.g., AOAC, USP) for the simultaneous determination of the major green tea catechins require a stable‑isotope labeled internal standard for each galloylated catechin to compensate for the differential ionization efficiencies of galloylated vs. non‑galloylated species [6]. (+)-Catechin Gallate-13C₃, when used alongside its companion SIL‑ISs (e.g., epicatechin gallate‑¹³C₃, EGCG‑¹³C₃), enables a fully isotope‑dilution‑based method that achieves recoveries of 100.72–118.67% with RSD <3.67% across diverse tea matrices—performance that cannot be matched by single‑IS or external‑calibration approaches [7]. Its commercial availability from major chemical suppliers with full documentation supports method transfer and multi‑site validation studies .

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